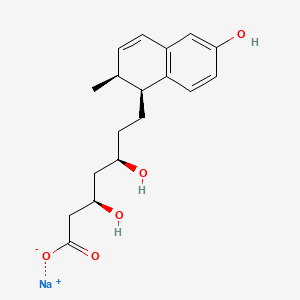

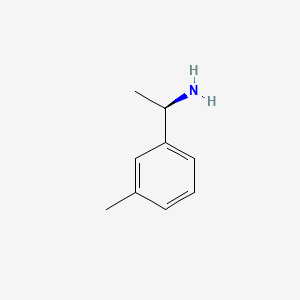

(R)-1-m-Tolylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

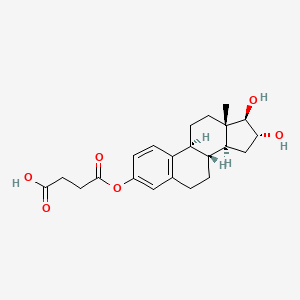

(R)-1-m-Tolylethanamine, also known as (R)-1-methyl-2-methylaminopropane, is an organic compound with a molecular formula of C4H11N. It is a chiral molecule that is commonly used in organic synthesis and chemical research. The compound has a wide range of applications in the pharmaceutical and chemical industries and has been the subject of numerous scientific studies. In

Scientific Research Applications

Enhancing Biotelemetry in Fisheries Research

Biotelemetry is highlighted as a significant advancement in catch-and-release (C&R) fisheries management, providing critical insights into the survival, behavior, and physiological state of released fish in their natural habitats. This technology's application underscores the potential for innovative research tools to advance understanding in various scientific fields, including those relevant to specific chemical compounds like (R)-1-m-Tolylethanamine (Donaldson et al., 2008).

Therapeutic Advantages of Enantiomers in Psychiatry

Research on the enantiomers of (±)-MDMA suggests that individual enantiomers, such as R(−)-MDMA, may offer therapeutic benefits with fewer adverse effects compared to their racemic mixtures. This investigation into enantiomer-specific actions could inform the development of more targeted and safer treatments in psychiatry, potentially applicable to studies on (R)-1-m-Tolylethanamine and its enantiomers (Pitts et al., 2018).

Bone Morphogenetic Proteins in Spinal Applications

The use of bone morphogenetic proteins (BMPs) in spine surgery demonstrates the importance of precise application and understanding the biological effects of specific compounds in medical research. This approach to enhancing safety and efficacy in clinical applications underscores the necessity of detailed scientific investigation into compounds like (R)-1-m-Tolylethanamine for therapeutic uses (Poynton & Lane, 2002).

RKIP as a Physiological Regulator and Therapeutic Target

The exploration of Raf kinase inhibitory protein (RKIP) in regulating signal transduction and its implications in diseases highlights the potential of targeting specific proteins for therapeutic interventions. Understanding the molecular mechanisms and interactions of compounds like (R)-1-m-Tolylethanamine could lead to novel treatments for various conditions (Zeng, Imamoto, & Rosner, 2008).

properties

IUPAC Name |

(1R)-1-(3-methylphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJMHAFOUAKOMS-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@@H](C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654419 |

Source

|

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138457-19-9 |

Source

|

| Record name | (αR)-α,3-Dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138457-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(3-Methylphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Furo[2,3-f]benzimidazole](/img/structure/B588651.png)

![O(1),O(3)-Bis(ethoxycarbonylmethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B588657.png)